
Carboplatin Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
an impurity of Carboplatin
Applications De Recherche Scientifique
Genetic Contribution to Carboplatin Resistance : Research by Shukla et al. (2009) identified CD44 as a significant factor in cellular resistance to carboplatin. They found a heritable variation in carboplatin cytotoxicity and identified regions and genes, including CD44, associated with resistance. This suggests that genetic factors play a role in determining the effectiveness of carboplatin in cancer treatment (Shukla et al., 2009).
Carboplatin-DNA Interactions : Jangir et al. (2010) studied the interaction between carboplatin and calf-thymus DNA. They found that carboplatin binds to DNA, causing alterations in DNA winding and bending, which affects DNA replication and transcription, leading to cell death. This research aids in understanding the molecular basis of carboplatin's antitumor efficacy (Jangir et al., 2010).
Carboplatin Degradation Products : Vivekanandan et al. (2006) identified degradation products of carboplatin in aqueous solutions, providing insights into the stability and storage conditions of carboplatin. This research is significant for ensuring the integrity and effectiveness of carboplatin in clinical use (Vivekanandan et al., 2006).
Mechanisms of Resistance to Carboplatin : Sousa et al. (2014) discussed the mechanisms of resistance to carboplatin. Understanding these mechanisms is crucial for improving the effectiveness of carboplatin in chemotherapy and overcoming resistance in certain patients (Sousa et al., 2014).
Nanoparticle Delivery Systems for Carboplatin : Karanam et al. (2015) developed nanoparticles for carboplatin delivery, which showed enhanced tumor cytotoxicity and reduced toxicity to healthy cells. This approach could lead to more effective and safer cancer treatments (Karanam et al., 2015).
Propriétés
Numéro CAS |
903630-03-5 |
|---|---|
Formule moléculaire |
C6H14N2O5Pt |
Poids moléculaire |
389.29 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Platinate(1-), diammine[1,1-cyclobutanedicarboxylato(2-)-κO]hydroxy-, (SP-4-3)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


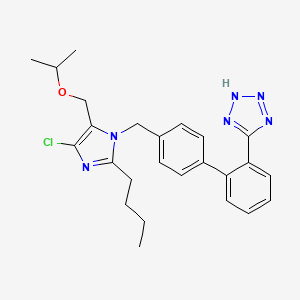
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)
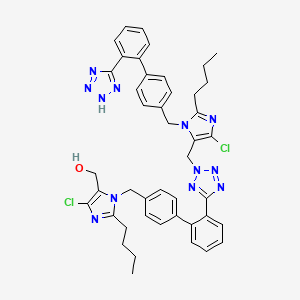
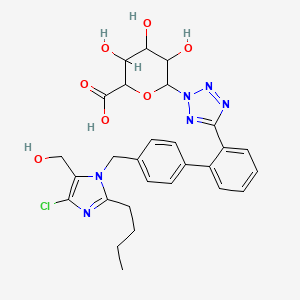
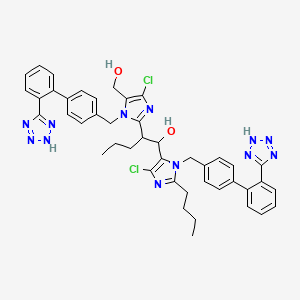
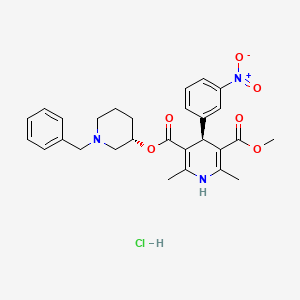
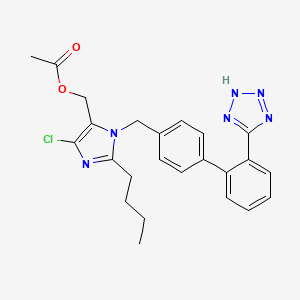
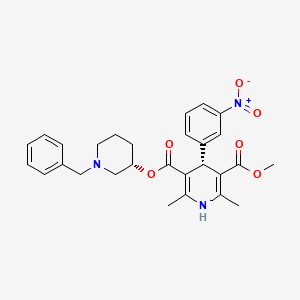
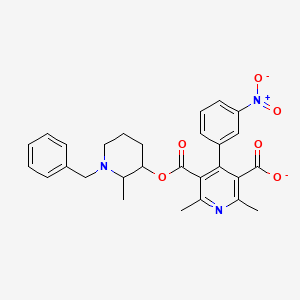
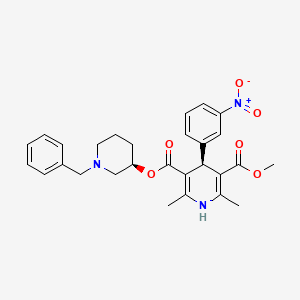
![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
